Imidazo[1,5-a]pyridin-6-amine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-9-5-10(7)4-6;;/h1-5H,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSDBNRRJLREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of imidazo[1,5-a]pyridin-6-amine dihydrochloride involves several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the convenient access to imidazo[1,5-a]pyridine from readily available starting materials . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of various imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Biological Activities
Anticancer Properties
Imidazo[1,5-a]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have demonstrated efficacy against a range of cancer types by targeting specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The imidazo[1,5-a]pyridine scaffold has shown promising antibacterial and antifungal activities. Studies have reported that specific derivatives exhibit potent activity against multidrug-resistant strains of bacteria and fungi. For example, compounds derived from this scaffold have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 µM . This highlights the potential of imidazo[1,5-a]pyridine derivatives as novel antimicrobial agents.
Cognitive Enhancement
Recent studies have also explored the role of imidazo[1,5-a]pyridine derivatives in enhancing cognitive functions. One notable application is the inhibition of insulin-regulated aminopeptidase (IRAP), which has been linked to improved cognitive performance in animal models. Compounds from this class have shown selective inhibition patterns that could lead to advancements in treating cognitive disorders .
Synthesis Methodologies
The synthesis of imidazo[1,5-a]pyridin-6-amine dihydrochloride involves various innovative approaches:
- Cyclocondensation Reactions: These reactions are pivotal in constructing the imidazo[1,5-a]pyridine core from readily available starting materials. Recent advancements have optimized these methods to enhance yield and purity .
- Oxidative Cyclization: This method allows for the formation of complex structures with high efficiency and selectivity, making it a valuable strategy in the synthesis of diverse imidazo[1,5-a]pyridine derivatives .
- Scaffold Hopping Strategies: Researchers have employed scaffold hopping to explore new therapeutic avenues by modifying the core structure to enhance biological activity while maintaining structural integrity .
Case Study 1: Anticancer Activity
A study investigated a series of imidazo[1,5-a]pyridine derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The most active compound demonstrated an IC50 value in the nanomolar range .
Case Study 2: Antitubercular Activity
In a high-throughput screening study targeting Mycobacterium tuberculosis, several imidazo[1,5-a]pyridine derivatives were identified as potent inhibitors. Notably, compounds with MIC values below 0.01 µM were found to be effective against both replicating and non-replicating bacterial strains. These findings suggest that this class of compounds could lead to new treatments for tuberculosis, particularly against resistant strains .
Case Study 3: Cognitive Function Improvement
Research focused on the effects of imidazo[1,5-a]pyridine derivatives on cognitive function through IRAP inhibition demonstrated significant improvements in learning and memory tasks in animal models. The study highlighted the potential for these compounds in developing therapies for cognitive impairment associated with aging or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Isomers
Imidazo[1,2-a]pyridin-6-amine Hydrochloride
- Structural Difference : The amine group is positioned on the 6-carbon of the imidazo[1,2-a]pyridine scaffold, differing in ring fusion (1,2-a vs. 1,5-a).
- Properties : The altered ring fusion modifies electronic distribution, reducing solvatochromic intensity compared to the 1,5-a isomer .
Table 1: Structural Isomers Comparison
| Compound | Imidazo Position | Molecular Weight | Salt Form | Key Applications |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridin-6-amine dihydrochloride | 1,5-a | 206.07 (est.) | Dihydrochloride | Fluorescent probes, Pharma |
| Imidazo[1,2-a]pyridin-6-amine hydrochloride | 1,2-a | 195.06 | Hydrochloride | Pharma intermediates |
Substituted Derivatives
3-Methylthis compound
- Structural Difference : A methyl group at the 3-position increases lipophilicity.
- Properties: Enhanced membrane permeability but reduced solubility compared to the non-methylated derivative. Molecular weight: 225.68 .
- Applications : Investigated in drug discovery for improved pharmacokinetics .
Functional Group Variations
Imidazo[1,5-a]pyridine-3-carboxylic Acid
- Structural Difference : A carboxylic acid group replaces the amine at the 3-position.
- Properties : Acidic nature enables chelation with metal ions, useful in coordination chemistry. Lower solubility in neutral pH compared to amine salts .
- Applications : Building block for metal-organic frameworks or enzyme inhibitors .
Table 2: Functional Group Comparison
| Compound | Substituent | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|
| This compound | NH₂ (6-position) | 206.07 | High solubility, fluorescent | Probes, Pharma |
| Imidazo[1,5-a]pyridine-3-carboxylic acid | COOH (3-position) | 177.15 | Chelating, acidic | Coordination chemistry |
Heterocyclic Analogues
Imidazo[1,5-a]pyrazine Derivatives
Biological Activity
Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, structure-activity relationships (SAR), and relevant case studies related to this compound.
Chemical Structure and Properties
This compound belongs to the imidazopyridine class of heterocyclic compounds, which are known for their ability to interact with various biological targets. The compound's structure allows it to mimic purines and other biologically significant molecules, facilitating interactions with essential biomolecules in living systems.
Biological Activities
1. Antitumor Activity
Imidazo[1,5-a]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can exert significant antiproliferative effects on various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.06 to 14.9 μM against a panel of sixty human tumor cell lines, indicating potent cytotoxic activity .
Table 1: Antitumor Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Cell Line Tested | GI50 (μM) |
|---|---|---|
| 5d | MCF-7 | 3.25 |
| 5l | MCF-7 | 1.71 |
| 16 | DND-41 | 11.9 |
| 14 | Z-138 | Not specified |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase . Compounds have also been shown to inhibit tubulin polymerization, which is critical for cancer cell division.
2. Antibacterial and Antiviral Activity
Imidazo[1,5-a]pyridine derivatives have demonstrated antibacterial and antiviral properties as well. A series of compounds were evaluated for their effectiveness against various bacterial strains and viral infections, showing promising results in inhibiting growth and replication .
3. Anti-inflammatory Activity
In addition to anticancer effects, some imidazo[1,5-a]pyridine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, highlighting their potential as therapeutic agents in inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,5-a]pyridine derivatives. Modifications at specific positions on the imidazopyridine scaffold can significantly enhance or diminish activity.
Key Findings:
- Substituents: The presence of electron-donating groups at specific positions has been correlated with increased activity against cancer cells.
- Functional Groups: Variations in functional groups attached to the imidazopyridine core can alter solubility and bioavailability, impacting overall efficacy .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antiproliferative Effects: A research team synthesized a series of imidazo[1,5-a]pyridine derivatives and assessed their antiproliferative effects on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .
- Investigation into Anti-inflammatory Properties: Another study focused on evaluating the anti-inflammatory effects of these compounds in vitro and in vivo models. Results showed significant inhibition of COX-2 activity alongside reduced inflammation markers .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,5-a]pyridin-6-amine dihydrochloride, and how can computational methods improve efficiency?
- Methodological Answer : Traditional synthesis relies on multistep organic reactions (e.g., cyclization, halogenation, and amine functionalization). To optimize efficiency, integrate quantum chemical calculations (e.g., reaction path searches) to predict intermediates and transition states. Feedback loops combining experimental data with computational refinements (e.g., via density functional theory (DFT)) can narrow optimal reaction conditions, reducing trial-and-error approaches . For example, DFT-guided synthesis of analogous imidazo-pyridine derivatives has accelerated yield improvements by 20–30% .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure and detect impurities. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline forms, X-ray diffraction (XRD) identifies polymorphism. Cross-reference experimental NMR shifts with DFT-predicted chemical shifts to resolve ambiguities in tautomeric or protonation states .
Q. What purification challenges arise during synthesis, and how can they be addressed?
- Methodological Answer : Common issues include residual solvents, unreacted intermediates, and byproducts. Employ gradient elution in high-performance liquid chromatography (HPLC) with C18 columns for separation. For hydrophilic impurities, ion-exchange chromatography is effective. Monitor purification efficiency using thin-layer chromatography (TLC) with UV-vis detection. Membrane technologies (e.g., nanofiltration) can isolate target compounds at scale .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvent effects and transition states. Software like Gaussian or ORCA enables virtual screening of reaction pathways (e.g., cross-coupling or cycloaddition), reducing experimental iterations by 40–50% .
Q. What statistical design of experiments (DoE) strategies optimize reaction conditions for scale-up?
- Methodological Answer : Apply factorial designs (e.g., Box-Behnken or central composite) to evaluate variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify optimal parameters. For example, a 3-level DoE reduced reaction time for a related imidazo-pyridine derivative from 24 hours to 8 hours while maintaining >95% yield .
Q. How should researchers address contradictory data in solubility or stability studies?
- Methodological Answer : Conduct accelerated stability studies under varied pH, temperature, and humidity. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation pathways. For solubility discrepancies, compare results across multiple solvents (DMSO, water, ethanol) using UV-spectrophotometry or nephelometry. Cross-validate with molecular dynamics simulations to assess solvation effects .
Q. What advanced techniques elucidate the compound’s reactivity under non-ambient conditions?
- Methodological Answer : Perform in-situ FTIR or Raman spectroscopy to monitor reactions in real-time under high-pressure or high-temperature conditions. Electrochemical methods (cyclic voltammetry) assess redox behavior. For gas-phase interactions, use mass spectrometry coupled with collision-induced dissociation (CID) to study fragmentation patterns .
Q. How can researchers profile the compound’s physicochemical properties for drug discovery applications?
- Methodological Answer : Determine logP (octanol-water partition coefficient) via shake-flask or HPLC-derived methods. Assess pKa using potentiometric titration or UV-pH titration. For permeability, employ artificial membrane assays (PAMPA). Pair experimental data with computational predictions (e.g., COSMO-RS) to validate bioavailability models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
